molecular formula C14H13N3O B8377947 (1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol

(1-Methyl-1H-imidazol-5-yl)(quinolin-4-yl)methanol

Cat. No. B8377947
M. Wt: 239.27 g/mol
InChI Key: DWADZWZCTMMLSV-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

Analogous to the general method described in J. Org. Chem. 2004, 69, 8115 and Chem. Pharm. Bull 1997, 1145. To a 2-necked flask containing 5-bromo-1-methyl-1H-imidazole (2.05 g, 12.7 mmol) was added THF (50 mL) and the solution was cooled to 0° C. To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M, 10.5 mL, 13.6 mmol) which initially resulted in a white suspension, but became grayish once the addition of the Grignard reagent was complete. The reaction was stirred in an ice bath for 30 min, then a THF solution (20 mL) of quinoline-4-carbaldehyde (1.00 g, 6.36 mmol) was introduced and the reaction mixture became a greenish-grey color, and was subsequently allowed to warm to room temp. After 2 hours, the reaction mixture became brown in color and still remained heterogeneous. The reaction was quenched after 2 hours with saturated NH4Cl solution and the aqueous portion was extracted with EtOAc (4×75 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give an amber oil which solidified to a white solid upon standing. The crude material was triturated with DCM and then MeOH leaving behind the title compound as a white solid. The mother liquors were concentrated and chromatographed on silica gel (30% EtOAc-DCM increasing gradient to 10% MeOH-DCM) to provide more title compound as an off-white solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH:18]=[O:19])=[CH:10][CH:9]=1>C1COCC1>[CH3:7][N:6]1[C:2]([CH:18]([C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:8]=[CH:9][CH:10]=2)[OH:19])=[CH:3][N:4]=[CH:5]1

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC1=CN=CN1C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred in an ice bath for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M, 10.5 mL, 13.6 mmol) which
CUSTOM
Type
CUSTOM
Details
initially resulted in a white suspension
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temp
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 2 hours with saturated NH4Cl solution
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc (4×75 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an amber oil which
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (30% EtOAc-DCM increasing gradient to 10% MeOH-DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=NC=C1C(O)C1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.